![molecular formula C6H11N3S B1273394 5-sec-ブチル-[1,3,4]チアゾール-2-アミン CAS No. 62492-20-0](/img/structure/B1273394.png)

5-sec-ブチル-[1,3,4]チアゾール-2-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

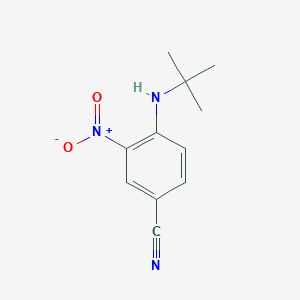

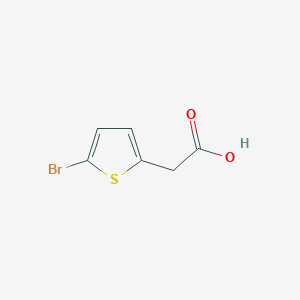

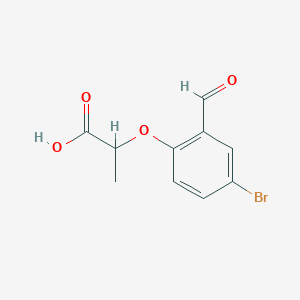

5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the empirical formula C6H11N3S . It is a solid substance and is used for proteomics research .

Molecular Structure Analysis

The molecular weight of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine is 157.24 . The SMILES string representation of the molecule isCCC(C)c1nnc(N)s1 . The InChI code is 1S/C6H11N3S/c1-3-4(2)5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9) . Physical And Chemical Properties Analysis

5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine is a solid substance . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用

抗がん治療

5-sec-ブチル-[1,3,4]チアゾール-2-アミン: は、潜在的な抗がん作用を持つ化合物として特定されています。 チアゾール環は、そのメソイオン性のため、細胞膜を通過して生物学的標的に結合する能力で知られています 。これにより、癌細胞を効果的に標的とする薬剤を設計することができます。 研究によると、5-sec-ブチル-[1,3,4]チアゾール-2-アミンを含むチアゾールの誘導体は、さまざまな癌モデルにおいて、癌の進行に関与する特定の経路を標的とし、in vitro および in vivo で有効性を示しています .

創薬と開発

5-sec-ブチル-[1,3,4]チアゾール-2-アミンのユニークな構造は、創薬における貴重な足場となります。その分子骨格は、特定の生物学的標的との相互作用を強化するために改変することができ、新規薬剤の有効性と選択性を向上させます。 この化合物は、安定な誘導体を形成する汎用性が高いため、新規医薬品を開発するために不可欠です .

生物活性プロファイリング

5-sec-ブチル-[1,3,4]チアゾール-2-アミンを含むチアゾールは、幅広い生物学的活性を示すことが知られています。それらは、抗菌、抗真菌、抗寄生虫、抗炎症、および抗ウイルス療法における潜在的な役割について研究されています。 この化合物の活性プロファイルは、新しい治療用途を特定するために評価できます .

薬物動態および代謝研究

5-sec-ブチル-[1,3,4]チアゾール-2-アミンの薬物動態と代謝を理解することは、医学におけるその適用にとって不可欠です。 研究では、薬物の安全性と有効性にとって重要な吸収、分布、代謝、および排泄(ADME)特性を決定することができます .

ケミカルバイオロジーとメカニズム研究

この化合物は、ケミカルバイオロジーにおいて、小分子と生物システムの相互作用を研究するために使用できます。 5-sec-ブチル-[1,3,4]チアゾール-2-アミンを含むメカニズム研究は、その効果を発揮する経路と分子メカニズムを解明し、細胞プロセスに関する洞察を提供することができます .

アナログと誘導体の合成

研究者は、改善されたまたは新規な特性を持つ化合物を発見するために、5-sec-ブチル-[1,3,4]チアゾール-2-アミンのアナログと誘導体の合成を探求することができます。 これにより、さまざまな生物学的活性を有する新クラスの化合物を開発することができます .

Safety and Hazards

生化学分析

Biochemical Properties

5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiadiazole derivatives, including 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine, have been shown to inhibit the activity of certain enzymes involved in metabolic pathways . These interactions often involve the binding of the compound to the active site of the enzyme, leading to inhibition or activation of the enzyme’s function. Additionally, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can interact with proteins involved in cell signaling pathways, thereby modulating cellular responses .

Cellular Effects

The effects of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of specific genes involved in cellular metabolism and other critical processes .

Molecular Mechanism

At the molecular level, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of the target biomolecule’s function. For instance, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can inhibit the activity of enzymes involved in metabolic pathways, leading to alterations in metabolic flux and metabolite levels . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can change over time in laboratory settings. Studies have shown that the stability and degradation of the compound can influence its long-term effects on cellular function . For example, the compound may degrade over time, leading to a decrease in its biological activity. Additionally, prolonged exposure to 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can result in changes in cellular responses, such as adaptation or resistance to the compound’s effects . These temporal effects are important considerations for in vitro and in vivo studies involving this compound .

Dosage Effects in Animal Models

The effects of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as enhancing cellular function and promoting cell survival . High doses of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can lead to toxic or adverse effects, such as cell death and tissue damage . These dosage-dependent effects are critical for determining the therapeutic potential and safety of the compound in animal models .

Metabolic Pathways

5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine is involved in various metabolic pathways, interacting with several enzymes and cofactors . For instance, the compound can inhibit the activity of enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in metabolic flux and metabolite levels . Additionally, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can interact with cofactors, such as NADH and ATP, influencing their availability and utilization in metabolic reactions .

Transport and Distribution

The transport and distribution of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine within cells and tissues are mediated by various transporters and binding proteins . For example, the compound can be transported across cellular membranes by specific transporters, such as ABC transporters and solute carriers . Additionally, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can bind to proteins in the cytoplasm and nucleus, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can affect its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

特性

IUPAC Name |

5-butan-2-yl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-3-4(2)5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHBEZPPWOVHKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392640 |

Source

|

| Record name | 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62492-20-0 |

Source

|

| Record name | 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-3-[4-(ethylthio)phenyl]-1-propene](/img/structure/B1273312.png)

![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)

![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)